
クロラムフェニコールグルクロニド
説明
Chloramphenicol glucuronide is a metabolite of chloramphenicol, an antibiotic that is effective against a wide range of bacterial infections. This compound is formed through the process of glucuronidation, where chloramphenicol is conjugated with glucuronic acid. This process increases the water solubility of chloramphenicol, facilitating its excretion from the body. Chloramphenicol glucuronide is primarily found in the liver and is excreted in the urine.
科学的研究の応用
Metabolism and Biotransformation
Chloramphenicol is primarily metabolized in the liver, where it undergoes glucuronidation to form chloramphenicol glucuronide. This process is essential for detoxifying the drug and facilitating its excretion. Studies have shown that CAP-G is the main metabolic product in isolated rat hepatocytes exposed to chloramphenicol . The efficiency of this biotransformation varies across species, as evidenced by research comparing primary turkey and rat hepatocyte cultures, which demonstrated differing concentrations of CAP-G after exposure to chloramphenicol .
Toxicity Studies
The formation of CAP-G has significant implications for understanding chloramphenicol toxicity. In neonates, the inability to effectively metabolize chloramphenicol can lead to toxic accumulation and conditions such as "gray baby syndrome," characterized by cardiovascular collapse and metabolic acidosis . Case studies involving patients with prolonged chloramphenicol therapy have highlighted the importance of monitoring CAP-G levels to prevent adverse effects such as aplastic anemia and bone marrow suppression .
Pharmacokinetics and Personalized Medicine
Research into the pharmacokinetics of CAP-G has opened avenues for personalized medicine. Variations in metabolic pathways among individuals can influence drug efficacy and toxicity. For example, genetic polymorphisms affecting glucuronidation enzymes can lead to differences in CAP-G formation, impacting therapeutic outcomes . Understanding these variations can help tailor chloramphenicol dosing regimens for better safety and efficacy.
Analytical Techniques for Detection
The detection and quantification of CAP-G are critical in both clinical settings and research. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure CAP-G levels accurately in biological samples . These methods facilitate the study of chloramphenicol metabolism and its implications for drug safety.
Case Studies
Several case studies illustrate the clinical relevance of monitoring CAP-G:
- A 12-year-old patient developed severe metabolic acidosis after long-term chloramphenicol administration, highlighting the need for careful monitoring of drug metabolites like CAP-G to prevent toxicity .
- Research involving animal models has demonstrated that high doses of chloramphenicol lead to significant increases in CAP-G levels, correlating with adverse hematological effects .
作用機序
Target of Action
Chloramphenicol, the parent compound of Chloramphenicol glucuronide, primarily targets bacterial ribosomes . It binds to the 23S rRNA on the 50S subunit of bacterial ribosome and inhibits the action of peptidyl transferase .
Mode of Action
Chloramphenicol stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .
Biochemical Pathways
Chloramphenicol undergoes glucuronidation, a major route of sugar conjugation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by UDP-glucuronosyltransferases . The resulting conjugated metabolites, such as Chloramphenicol glucuronide, are highly water-soluble and thus suitable for excretion .
Pharmacokinetics
Chloramphenicol is metabolized primarily by the liver. In the liver, it is conjugated with glucuronic acid to form Chloramphenicol glucuronide, an inactive form . This metabolite is then excreted by the kidney . The elimination half-life of Chloramphenicol is approximately 4 hours .
Result of Action
The substances resulting from glucuronidation, such as Chloramphenicol glucuronide, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized . This increased water solubility allows for their subsequent elimination from the body through urine or feces .
Action Environment
Microbes play a vital role in the decomposition of Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches .
生化学分析
Biochemical Properties
Chloramphenicol glucuronide is involved in the process of glucuronidation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Chloramphenicol glucuronide binds to the cytosolic protein, cytochrome b5 reductase .
Cellular Effects
It is known that glucuronidation, the process in which Chloramphenicol glucuronide is involved, plays a crucial role in the metabolism of various substances in the body .
Molecular Mechanism
The molecular mechanism of Chloramphenicol glucuronide involves its interaction with cytochrome b5 reductase . This interaction is part of the glucuronidation process, which helps to make substances more water-soluble and allows for their subsequent elimination from the body .
Metabolic Pathways
This pathway involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate .
準備方法
Synthetic Routes and Reaction Conditions: Chloramphenicol glucuronide is synthesized through the enzymatic reaction involving chloramphenicol and uridine diphosphate glucuronic acid. The enzyme responsible for this reaction is UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to chloramphenicol.
Industrial Production Methods: In industrial settings, the production of chloramphenicol glucuronide involves the use of immobilized enzyme reactors. These reactors contain beta-glucuronidase, which facilitates the glucuronidation process. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and ensure high yield.
化学反応の分析
Types of Reactions: Chloramphenicol glucuronide primarily undergoes hydrolysis and deconjugation reactions. These reactions are catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate back into chloramphenicol and glucuronic acid.
Common Reagents and Conditions: The hydrolysis of chloramphenicol glucuronide is typically carried out using beta-glucuronidase under acidic conditions. The reaction is often performed at a temperature of 37°C to mimic physiological conditions.
Major Products Formed: The primary products of the hydrolysis reaction are chloramphenicol and glucuronic acid. These products are then further metabolized or excreted from the body.
類似化合物との比較
Morphine glucuronide: A metabolite of morphine formed through glucuronidation.
Paracetamol glucuronide: A metabolite of paracetamol formed through glucuronidation.
Estradiol glucuronide: A metabolite of estradiol formed through glucuronidation.
Comparison: Chloramphenicol glucuronide is unique in its formation from an antibiotic, whereas other glucuronides, such as morphine glucuronide and paracetamol glucuronide, are derived from analgesics. Additionally, chloramphenicol glucuronide is primarily studied for its role in drug metabolism and excretion, while other glucuronides are often investigated for their pharmacological effects and therapeutic monitoring.
生物活性
Chloramphenicol glucuronide is a significant metabolite of the antibiotic chloramphenicol, primarily formed through glucuronidation, a key detoxification process in humans. This article explores its biological activity, including its metabolic pathways, pharmacokinetics, and implications for toxicity and therapeutic use.
Metabolism and Formation
Chloramphenicol undergoes extensive metabolism in the liver, primarily via the enzyme UDP-glucuronosyltransferase (UGT). Research has identified UGT2B7 as the major isoform responsible for the formation of chloramphenicol glucuronides, specifically the 3-O- and 1-O-glucuronides. The kinetics of this process exhibit biphasic Michaelis-Menten characteristics, with varying affinity constants depending on the substrate concentration.
Kinetic Parameters | 3-O-Glucuronidation | 1-O-Glucuronidation |
---|---|---|
Apparent K(m) | 109.1 µM | 115.0 µM |
Substrate Inhibition K(m) | 408.2 µM | 115.0 µM |
These findings indicate that UGT2B7 is crucial for chloramphenicol metabolism, with minor contributions from UGT1A6 and UGT1A9 .
Pharmacokinetics
Chloramphenicol is well absorbed when administered orally or intramuscularly, with bioavailability rates of approximately 80% and 70%, respectively. Following administration, it is rapidly metabolized into chloramphenicol glucuronide, which is then excreted in bile and urine. The reabsorption of this metabolite can occur through enterohepatic circulation, complicating its pharmacokinetic profile .
Toxicity and Clinical Implications
Despite its efficacy as an antibiotic, chloramphenicol is associated with significant adverse effects. Case studies highlight severe toxicity issues, particularly in pediatric populations where glucuronidation pathways are underdeveloped. A notable case involved a 12-year-old patient who developed symptoms consistent with chloramphenicol toxicity after prolonged therapy, including metabolic acidosis and bone marrow suppression .
The Gray Syndrome , a serious condition associated with high serum concentrations of chloramphenicol in neonates, underscores the risks of inadequate glucuronidation. This syndrome manifests as cardiovascular collapse and respiratory distress due to the inability to effectively metabolize the drug .
Case Studies
- Pediatric Toxicity Case : A 12-year-old boy treated with chloramphenicol for a brain abscess developed severe metabolic acidosis and thrombocytopenia after prolonged exposure. His serum levels reached dangerous highs (61 mg/L), leading to potential Gray Syndrome symptoms .
- Adult Metabolism Study : Research on adult subjects indicates that while chloramphenicol is effectively glucuronidated by UGT2B7, variations in enzyme activity can lead to differential drug responses among individuals .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-PEXHWNMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960343 | |
Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-33-2 | |
Record name | Chloramphenicol 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。